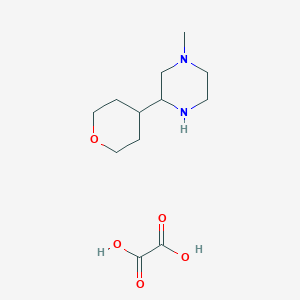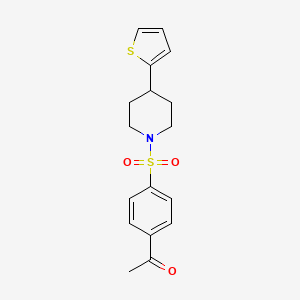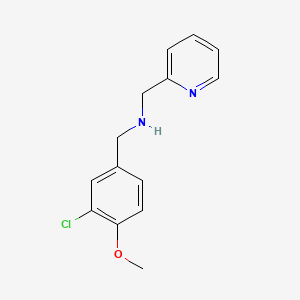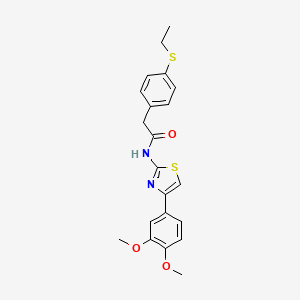
3-Bromo-4,5-dimethylbenzaldehyde
カタログ番号:
B2692504
CAS番号:
1407522-47-7
分子量:
213.074
InChIキー:
QUILFTQEIPJCIX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,5-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1407522-47-7 . It has a molecular weight of 213.07 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .科学的研究の応用
Organic Synthesis Applications
- Friedländer Condensation for Novel Ligands : The synthesis of bidentate and tridentate 6-bromoquinoline derivatives through Friedländer condensation involves the use of 3-bromobenzaldehyde. These derivatives can be further processed to form biquinolines or 6-alkynyl derivatives, showcasing high emission quantum yields, indicating potential applications in materials science and photonics (Yi Hu, Gang Zhang, & R. Thummel, 2003).
Material Science and Photophysics
- Bromine Substitution on Optical Properties : A study on the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde derivatives highlighted how bromine enhances the nonlinear third-order susceptibility, suggesting potential uses in nonlinear optical materials (Antônio S. N. Aguiar et al., 2022).
Biomedical Applications
- Cytoprotective Effects via Nrf2/HO-1 Pathway : Research on 3-bromo-4,5-dihydroxybenzaldehyde (closely related to the compound of interest) showed its potential bio-effects on the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes. It suggests that such compounds can activate Nrf2 signaling cascades, upregulate HO-1, and induce cytoprotective effects against oxidative stress, relevant for dermatological applications (Yea Seong Ryu et al., 2019).
Synthesis and Characterization
- Chromene Derivatives Synthesis : Chromene derivatives, known for their significant biological activities, including anticancer properties, have been synthesized using related compounds. Such derivatives undergo kinetic and thermodynamic studies to facilitate further developments in synthetic approaches and potential pharmaceutical applications (Osman Asheri et al., 2016).
Catalysis and Reaction Mechanisms
- Heck Coupling Reactions : Experimental and kinetic modeling studies on Heck coupling reactions using palladacycle catalysts have provided insights into the mechanisms and the effect of dimer species in catalysis. This research is crucial for understanding catalytic processes and enhancing synthetic methodologies in organic chemistry (T. Rosner et al., 2001).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-4,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILFTQEIPJCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrro...
Cat. No.: B2692421
CAS No.: 2415531-50-7
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-...
Cat. No.: B2692422
CAS No.: 898442-86-9
5-amino-1-benzyl-N-(2,4-difluorophenyl)-1H-1,2,3-triazo...
Cat. No.: B2692423
CAS No.: 900013-23-2
8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-...
Cat. No.: B2692427
CAS No.: 2093831-37-7
![3-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2692421.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2692427.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2692429.png)



![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B2692433.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2692437.png)


![8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2692444.png)
